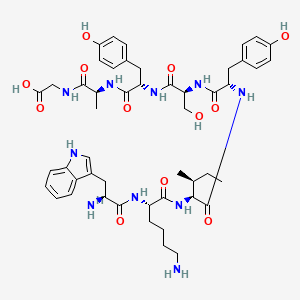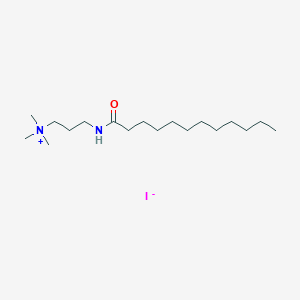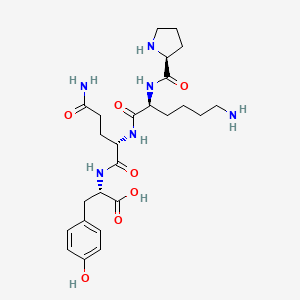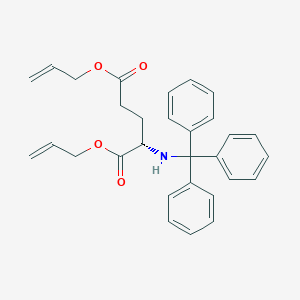![molecular formula C30H27N3O2S2 B14247862 N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine CAS No. 303163-39-5](/img/structure/B14247862.png)
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzyl and pyridine groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine include other thiazole and pyridine derivatives with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the potential for diverse applications. The presence of both thiazole and pyridine rings, along with the methanesulfonyl and benzyl substituents, gives it unique chemical properties that can be exploited in various fields.
属性
CAS 编号 |
303163-39-5 |
|---|---|
分子式 |
C30H27N3O2S2 |
分子量 |
525.7 g/mol |
IUPAC 名称 |
N-benzyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C30H27N3O2S2/c1-21-8-7-11-24(18-21)28-29(36-30(32-28)23-12-14-26(15-13-23)37(3,34)35)25-16-17-31-27(19-25)33(2)20-22-9-5-4-6-10-22/h4-19H,20H2,1-3H3 |
InChI 键 |
MWVPHNLODLWHHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N(C)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

